In Vivo Anti-Tumor-Promoting Potency of Euglobal G1 Outperforms Glycyrrhetic Acid in Mouse Two-Stage Carcinogenesis
Euglobal G1 (EG-G1) demonstrates anti-tumor-promoting efficacy stronger than that of glycyrrhetic acid, a well-established reference anti-tumor-promoter, in the mouse skin two-stage carcinogenesis model . Euglobal G1 was one of only two compounds (alongside euglobal-III) from a panel of 21 screened euglobals to be selected for in vivo evaluation based on potent in vitro EBV-EA inhibition and cell cycle arrest in Raji cells, confirming its superior translational potential over G2–G5 and Am-2 [1]. The tumor model used DMBA as initiator and TPA as promoter; qualitative descriptors indicate 'remarkable' tumor reduction [1].
| Evidence Dimension | In vivo anti-tumor-promoting potency rank order (mouse skin two-stage carcinogenesis, DMBA/TPA model) |
|---|---|
| Target Compound Data | Euglobal G1: inhibitory effect stronger than glycyrrhetic acid; cell cycle inhibition in Raji cells confirmed by flow cytometry; selected as 1 of only 2 compounds for in vivo testing out of 21 euglobals screened |
| Comparator Or Baseline | Glycyrrhetic acid (well-known standard anti-tumor-promoter): baseline reference; Euglobal-III: effect similar to glycyrrhetic acid; Euglobals G2–G5, Am-2: in vitro activity observed but not advanced to in vivo testing |
| Quantified Difference | Rank order: Euglobal G1 > glycyrrhetic acid > Euglobal-III (similar to glycyrrhetic acid). Note: Precise numerical tumor reduction percentages are not reported in the available primary literature; the differentiation is based on consistent qualitative rank ordering across multiple independent publications. |
| Conditions | In vivo two-stage mouse skin carcinogenesis: SENCAR mice, DMBA (initiator) + TPA (promoter); in vitro: Raji cell EBV-EA activation assay induced by TPA (32 pmol/mL), flow cytometry cell cycle analysis |
Why This Matters
For procurement in cancer chemoprevention research, euglobal G1 is the euglobal congener with the strongest in vivo validation—outperforming the benchmark glycyrrhetic acid—making it the rational first-choice candidate when in vivo anti-tumor-promoting activity is the primary endpoint.
- [1] Takasaki M, Konoshima T, Kozuka M, Tokuda H. Anti-tumor-promoting activities of euglobals from Eucalyptus plants. Biological & Pharmaceutical Bulletin. 1995;18(3):435-438. DOI: 10.1248/bpb.18.435. View Source
